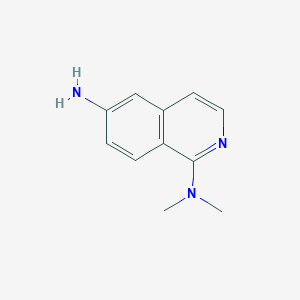
N1,N1-dimethylisoquinoline-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-dimethylisoquinoline-1,6-diamine, also known as DIQ, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of isoquinolines and has two methyl groups attached to the N1 nitrogen atom.
Wissenschaftliche Forschungsanwendungen
Potential Human AKT1 Inhibitor for Cancer Treatment :
- N1,N1-dimethylisoquinoline-1,6-diamine derivatives have been explored as potential inhibitors of AKT1 (RAC-alpha serine/threonine-protein kinase), an enzyme encoded by the AKT1 gene in humans. This inhibition could have implications in preventing complications associated with cancers. Theoretical evaluations and docking calculations suggest that certain derivatives exhibit significant inhibitory potency, contributing to research in cancer therapeutics (Ghanei et al., 2016).
Antimalarial Drug Development :
- N1,N1-dimethylisoquinoline-1,6-diamine compounds have shown promising results in antimalarial activity. Extensive synthesis and evaluation of various derivatives demonstrate their potential as antimalarial drug leads, highlighting their significance in the fight against malaria (Mizukawa et al., 2021).
Anti-Breast Cancer Activity :
- Research on N1,N1-dimethylisoquinoline-1,6-diamine derivatives has uncovered potential anti-breast cancer agents. Certain compounds, specifically with N3-acylated structures, were found to be significantly more potent than others and demonstrated non-toxicity to normal human cells, making them promising candidates for anti-breast cancer therapy (Chen et al., 2013).
Chemical Synthesis and Chemical Space Exploration :
- The synthesis of N1,N1-dimethylisoquinoline-1,6-diamine and related compounds has been a subject of study in chemical research. Exploring the synthesis routes and characterizing the properties of intermediates and derivatives has expanded the chemical space and provided insights into the utility of these compounds in various applications (Raposo et al., 1999).
Inhibition of Parkinsonism in Rats :
- Dopamine-derived compounds related to N1,N1-dimethylisoquinoline-1,6-diamine have been studied for their neurotoxicity and potential implications in the pathogenesis of Parkinson's disease. Research in this area contributes to a better understanding of the disease and potential therapeutic approaches (Naoi et al., 1996).
Antiplasmodial and Antiviral Activities :
- N1,N1-dimethylisoquinoline-1,6-diamine derivatives have been evaluated for their potential as anti-malarial and anti-viral agents. Some compounds showed pronounced effects against both malaria and viruses like SARS-CoV-2, indicating their dual therapeutic potential in infectious diseases (Mizuta et al., 2023).
Corrosion Inhibition Efficiency Analysis :
- The efficacy of N1,N1-dimethylisoquinoline-1,6-diamine derivatives in corrosion inhibition has been theoretically investigated. This research contributes to the development of more effective corrosion inhibitors, highlighting the chemical's utility in industrial applications (Ogunyemi et al., 2020).
Eigenschaften
IUPAC Name |
1-N,1-N-dimethylisoquinoline-1,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-10-4-3-9(12)7-8(10)5-6-13-11/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHODQCQPXIMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-dimethylisoquinoline-1,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2450609.png)
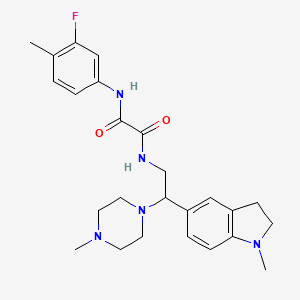
![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)
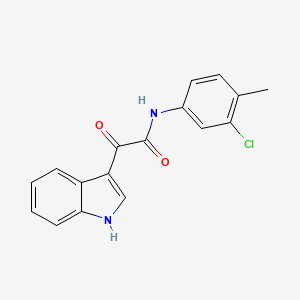
![2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2450615.png)
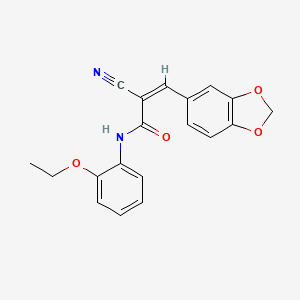
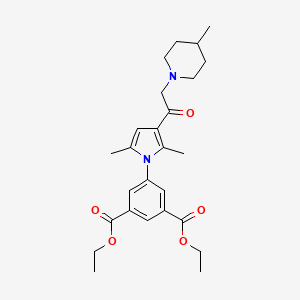
![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)
![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)
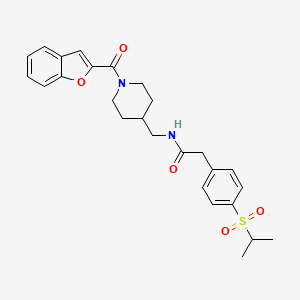
![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)

